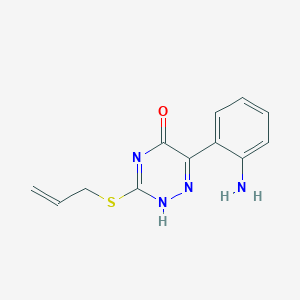

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVJHOVIHOYRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365035 | |

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353516-57-1 | |

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

This guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its 1,2,4-triazine core, a scaffold known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering a detailed, scientifically-grounded protocol for its preparation and comprehensive analysis.

The synthesis of this target molecule is strategically approached in a two-step process. The first part of this guide will detail the synthesis of the key intermediate, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, through the cyclization of an isatin-derived thiosemicarbazone. The second part will focus on the selective S-alkylation of this intermediate with an allyl halide to yield the final product. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations.

The characterization section provides a complete analytical workflow for the structural elucidation and purity assessment of the synthesized compound. This includes predicted data and interpretation for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established spectral data for analogous structures.[4]

Part 1: Synthesis of this compound

The synthetic pathway to the target compound is logically divided into two primary stages: the formation of the 1,2,4-triazinone ring system and the subsequent introduction of the allylthio group.

Step 1: Synthesis of 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Intermediate 1)

The initial and crucial step is the construction of the heterocyclic core. This is efficiently achieved through the reaction of isatin (1H-indole-2,3-dione) with thiosemicarbazide, followed by an intramolecular cyclization.

Reaction Scheme:

Mechanistic Insight:

The synthesis commences with the condensation reaction between the ketone group at the C3 position of isatin and the primary amine of thiosemicarbazide, forming an isatin-β-thiosemicarbazone intermediate.[1] This reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. The subsequent and key step is the base-catalyzed intramolecular cyclization. In the presence of a base, the acidic N-H proton of the indole ring is abstracted, initiating a ring-opening of the lactam. This is followed by nucleophilic attack of the newly formed aniline nitrogen onto the thiocarbonyl carbon of the thiosemicarbazone moiety, leading to the formation of the six-membered 1,2,4-triazine ring.[5]

Experimental Protocol:

-

Preparation of Isatin-β-thiosemicarbazone:

-

In a 250 mL round-bottom flask, dissolve isatin (1 equivalent) in 100 mL of ethanol.

-

Add thiosemicarbazide (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The isatin-β-thiosemicarbazone product will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

-

-

Cyclization to Intermediate 1:

-

To a solution of isatin-β-thiosemicarbazone (1 equivalent) in 150 mL of ethanol, add potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Reflux the mixture for 8-12 hours. The color of the solution will typically change, indicating the progress of the reaction.

-

After the reflux, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

-

The desired product, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry. Recrystallization from ethanol can be performed for further purification.

-

Step 2: Synthesis of this compound (Target Compound)

The final step involves the selective S-alkylation of the thioxo group of the triazinone intermediate with an allyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

Mechanistic Insight:

The 3-thioxo-1,2,4-triazin-5-one can exist in a thione-thiol tautomerism. In the presence of a base, the thiol form is deprotonated to generate a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the allyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the desired S-allyl bond.[6] The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation of the base, leaving the thiolate anion more reactive.

Experimental Protocol:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1 equivalent) in 40 mL of anhydrous DMF.

-

Add anhydrous potassium carbonate (K₂CO₃) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to ensure the formation of the thiolate anion.

-

Slowly add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into 150 mL of ice-cold water.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following is a detailed guide to the expected analytical data.

Characterization Workflow Diagram:

Caption: Analytical workflow for the characterization of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the proton environment in a molecule. The spectrum of the target compound is expected to show distinct signals for the allyl, aminophenyl, and triazine protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.5 | broad singlet | 1H | -OH (triazine) |

| ~ 7.5 - 6.8 | multiplet | 4H | Aromatic protons (aminophenyl) |

| ~ 6.0 | multiplet | 1H | -CH= (allyl) |

| ~ 5.3 | doublet | 1H | =CH₂ (trans, allyl) |

| ~ 5.1 | doublet | 1H | =CH₂ (cis, allyl) |

| ~ 4.9 | broad singlet | 2H | -NH₂ (aminophenyl) |

| ~ 3.8 | doublet | 2H | -S-CH₂- (allyl) |

Rationale: The hydroxyl proton of the triazinone ring is expected to be highly deshielded due to hydrogen bonding and the electronic nature of the ring. The aromatic protons of the aminophenyl group will appear as a complex multiplet. The vinyl protons of the allyl group will show characteristic splitting patterns. The protons of the -S-CH₂- group will be a doublet due to coupling with the adjacent vinyl proton. The amine protons will likely appear as a broad singlet.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (C5) |

| ~ 155 | C-S (C3) |

| ~ 150 | C-N (C6) |

| ~ 148 | Aromatic C-NH₂ |

| ~ 135 | -CH= (allyl) |

| ~ 130 - 115 | Aromatic carbons |

| ~ 118 | =CH₂ (allyl) |

| ~ 35 | -S-CH₂- (allyl) |

Rationale: The carbonyl carbon (C5) will be the most downfield signal. The carbons of the triazine ring (C3 and C6) will also be in the downfield region. The aromatic carbons will appear in their characteristic region, and the allyl carbons will have distinct signals corresponding to the sp² and sp³ hybridized carbons.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | C-H stretching (aromatic, vinyl) |

| 2980 - 2900 | Weak | C-H stretching (aliphatic) |

| ~ 1680 | Strong | C=O stretching (amide) |

| ~ 1620 | Medium | C=N stretching (triazine ring) |

| ~ 1600, 1480 | Medium | C=C stretching (aromatic ring) |

| ~ 990, 910 | Medium | =C-H bending (allyl) |

Rationale: The broad band in the high-frequency region is characteristic of O-H and N-H stretching vibrations. A strong absorption around 1680 cm⁻¹ is indicative of the carbonyl group. The C=N and C=C stretching vibrations of the triazine and aromatic rings will appear in the 1620-1480 cm⁻¹ region. The out-of-plane bending vibrations for the vinyl group of the allyl substituent are expected around 990 and 910 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): m/z = 260.08

-

Key Fragmentation Pathways:

-

Loss of the allyl group (-C₃H₅), resulting in a fragment at m/z = 219.

-

Cleavage of the C-S bond, potentially leading to fragments corresponding to the triazinone core and the allyl radical.

-

Fragmentation of the aminophenyl group.

-

Rationale: The molecular ion peak will correspond to the molecular weight of the compound (C₁₂H₁₂N₄OS). The fragmentation pattern will be indicative of the weakest bonds in the molecule, such as the allyl-sulfur bond.

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for this class of compounds, ensuring a high probability of success for researchers in the field. The detailed characterization data, while predictive, provides a solid framework for the structural elucidation of the target molecule.

The 1,2,4-triazine scaffold is a cornerstone in the development of new therapeutic agents.[9] The presence of the aminophenyl and allylthio substituents on this core structure opens up numerous possibilities for further chemical modification and biological evaluation. It is anticipated that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as oncology, infectious diseases, and inflammation. Future work should focus on the experimental validation of the proposed synthesis and a thorough investigation of the biological activities of this promising compound.

References

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a new 1, 2, 4-triazole-based Schiff base.

- Yakan, H., Tokalı, M., & Yakan, B. (2023). New isatin derivatives based isopropyl-thiosemicarbazone: Synthesis, spectroscopic characterization, and theoretical studies. Journal of Molecular Structure, 1292, 136153.

- Karali, N., Gürsoy, A., & Terzioğlu, N. (2007). Synthesis and preliminary anticancer and antiviral evaluation of some new isatin-beta-thiosemicarbazones. Archiv der Pharmazie, 340(6), 324-329.

- Divar, M., Khalafi-Nezhad, A., Zomorodian, K., Sabet, R., Faghih, Z., Jamali, M., ... & Khabnadideh, S. (2017). Synthesis of some novel semicarbazone and thiosemicarbazone derivatives of isatin as possible biologically active agents.

- Rostom, S. A., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Abd El-Fattah, H. A. (2009). Discovery of novel isatin–based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. Bioorganic & medicinal chemistry, 17(18), 6525-6535.

- Parashar, B., Sharma, A., & Kumar, R. (2020). Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations.

- El-Gazzar, A. R., Gaafar, A. M., & El-Fahham, H. A. (2009). Synthesis and anti-inflammatory activity of some new 3-substituted-1, 2, 4-triazino [4, 3-a] quinazolin-1, 5-diones. Bioorganic & medicinal chemistry, 17(14), 4979-4989.

- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1, 2, 4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.

- Li, J., Wang, X., & Zhang, H. (2012). Synthesis and characterization of derivatives of triazinone.

- Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2018). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC advances, 8(62), 35599-35613.

- Artime, M., Castiñeiras, A., García-Santos, I., & Saa, M. (2019). Structural Study of Three 1, 2, 4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 9(1), 20.

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017). Design, Synthesis of New 1, 2, 4-Triazole/1, 3, 4-Thiadiazole with Spiroindoline, Imidazo [4, 5-b] quinoxaline and Thieno [2, 3-d] pyrimidine from Isatin Derivatives as Anticancer Agents. International journal of molecular sciences, 18(1), 147.

-

Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1, 2, 4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]

- Dyusebaeva, M., Kalugin, S., & Akhmedova, S. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Chemistry & Chemical Technology, 9(4), 441-446.

- Taylor, E. C., & Macor, J. E. (1988). New methods for the selective alkylation of 3-thioxo-1, 2, 4-triazin-5-ones. The Journal of Organic Chemistry, 53(8), 1777-1781.

-

Parashar, B., Sharma, A., & Kumar, R. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[2][10][11] triazin-5-ones. Pharmacia, 69(3), 723-733.

- Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1, 2, 4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.

- Arshad, M., Bhat, A. R., & Pokhर्याल, B. (2014). 1, 2, 4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(8), 468-482.

-

Parashar, B., Sharma, A., & Kumar, R. (2020). Interaction of 3-(2-Aminophenyl)-6-R 1 -1, 2, 4-triazin-5-ones with Acylating Reagents: An Efficient Method for Preparation of 6-Substituted 3-R 1 -2 H-[2][10][11] triazino [2, 3-c] quinazolin-2-ones. Polycyclic Aromatic Compounds, 1-13.

- Al-Mokyna, A. A., Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC advances, 14(1), 1-36.

- Stoyanov, S., Antonov, L., & Tadjer, A. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 29.

-

Al-Ghorbani, M., El-Gazzar, A. R., & El-Sayed, W. A. (2024). Utility of 6-aza-2-thiothymine in the synthesis of novel[2][10][11] triazolo [4, 3-b][2][10][11] triazin-7-one derivatives. RSC Advances, 14(1), 6015-6031.

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qaisi, J. A. (2018). NOVEL 6-ARYL-7-ALKYL/ARYL-[2][10][11] TRIAZOLO [4, 3-a][1][3][10] TRIAZINE-5 (6H)-THIONES, PROCESSES FOR THEIR PREPARATION, CHARACTERIZATIO. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 101-106.

- Rusinov, V. L., Egorov, I. N., & Chupakhin, O. N. (2024). Synthesis and Luminescence of 3-(pyridine-2-yl)-1, 2, 4-triazine-based Ir (III) Complexes. Chimica Techno Acta, 12(1).

-

Chapter 3 – Structural characterization of triazines. Available from: [Link]

Sources

- 1. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journaljpri.com [journaljpri.com]

- 3. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. tdx.cat [tdx.cat]

- 8. mdpi.com [mdpi.com]

- 9. ijpsr.info [ijpsr.info]

- 10. researchgate.net [researchgate.net]

- 11. Reaction of isatin with thiocarbohydrazide: a correction - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure and Chemical Profile of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and chemical properties of the novel heterocyclic compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL (CAS No. 353516-57-1). The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document is structured to guide researchers through a logical, field-proven workflow for synthesizing and validating this specific molecule, emphasizing the causality behind experimental choices and ensuring a self-validating system of protocols.

Strategic Synthesis Pathway

The synthesis of asymmetrically substituted 1,2,4-triazines requires a carefully planned strategy to ensure regiochemical control. The predominant and most effective method for constructing the 1,2,4-triazin-5-one core involves the cyclocondensation of an α-keto acid derivative with a substituted semicarbazide or, in this case, a thiosemicarbazide.[4][5] Our proposed pathway leverages this logic, beginning with a readily available starting material, 2-aminobenzoic acid, and proceeding through a key 3-thioxo intermediate, which is subsequently alkylated.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of the 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Intermediate

This foundational step involves the reaction of 2-aminobenzoylhydrazine with pyruvic acid, followed by cyclization with a sulfur source, or more directly, a one-pot reaction with a thiosemicarbazide derivative of a keto-acid. A highly effective route involves the condensation of an α-keto acid with thiosemicarbazide.[1]

-

Preparation of 2-Oxo-2-(2-aminophenyl)acetic acid: This precursor can be synthesized from isatin (indole-2,3-dione) through oxidative cleavage.

-

Cyclocondensation:

-

To a solution of 2-oxo-2-(2-aminophenyl)acetic acid (1 equivalent) in ethanol, add thiosemicarbazide (1.1 equivalents).

-

Add a catalytic amount of a mineral acid (e.g., HCl) to facilitate the initial condensation and subsequent cyclization.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

The precipitated solid is filtered, washed with cold ethanol and diethyl ether, and then dried to yield the 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one intermediate.

-

Step 2: S-Allylation to Yield this compound

The thioxo group of the intermediate is a soft nucleophile, making it ideal for selective alkylation.

-

Deprotonation: Suspend the triazine intermediate (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.[6]

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to deprotonate the thione, forming a highly nucleophilic thiolate anion.

-

Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the mixture at room temperature. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up and Purification:

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product via column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the final compound as a pure solid.

-

Synthesis Workflow Diagram

Sources

- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]

- 2. scirp.org [scirp.org]

- 3. ijpsr.info [ijpsr.info]

- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one [mdpi.com]

CAS number and molecular formula for 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL.

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The diverse pharmacological profiles of these compounds stem from their ability to interact with various biological targets, often through mechanisms involving enzyme inhibition or receptor modulation. This technical guide provides a comprehensive overview of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, a specific derivative of this important class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the broader understanding of the 1,2,4-triazine class.

Chemical Identity and Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific research. The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 353516-57-1 |

| Molecular Formula | C₁₂H₁₂N₄OS |

| Molecular Weight | 260.32 g/mol |

| IUPAC Name | This compound |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, followed by the S-alkylation of the thione group with allyl bromide.

Part 1: Synthesis of 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

The synthesis of the triazine core is a critical step, which can be accomplished through the cyclization of a suitable precursor.[4]

Materials:

-

2-Oxo-2-(2-aminophenyl)acetic acid

-

Thiosemicarbazide

-

Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Step 1: Formation of Thiosemicarbazone. A mixture of 2-oxo-2-(2-aminophenyl)acetic acid and thiosemicarbazide in a 1:1 molar ratio is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization. Once the formation of the thiosemicarbazone is complete, an aqueous solution of potassium carbonate is added to the reaction mixture, and reflux is continued. This basic condition facilitates the cyclization to form the 1,2,4-triazine ring.[4]

-

Step 3: Precipitation and Isolation. After the cyclization is complete, the reaction mixture is cooled to room temperature, and the product is precipitated by acidification with dilute hydrochloric acid. The resulting solid is collected by filtration, washed with water, and dried to yield 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Part 2: Synthesis of this compound

The final step involves the selective S-alkylation of the thioxo group.[5]

Materials:

-

6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

-

Allyl bromide

-

Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Step 1: Deprotonation. 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is dissolved in DMF, and an aqueous solution of sodium hydroxide is added dropwise at room temperature. This deprotonates the thione group, forming a more nucleophilic thiolate.

-

Step 2: Alkylation. Allyl bromide is added to the reaction mixture in a 1:1 molar ratio with the starting triazine. The reaction is stirred at room temperature, and its progress is monitored by TLC.

-

Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is poured into ice-cold water to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively reported in the public domain, the well-documented activities of structurally related 1,2,4-triazine derivatives allow for informed speculation on its potential therapeutic applications.

-

Anticancer Activity: Many 1,2,4-triazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival. The presence of an aminophenyl group in the target molecule is a feature found in some bioactive compounds.

-

Antimicrobial and Antiviral Activity: The 1,2,4-triazine nucleus is a common scaffold in compounds with antimicrobial and antiviral properties. Further investigation into the activity of this compound against various pathogens would be a logical line of inquiry.

-

Enzyme Inhibition: The structural motifs present in this molecule suggest it could be an inhibitor of various enzymes. For instance, related compounds have been shown to inhibit enzymes like cyclooxygenases.[6]

Hypothetical Signaling Pathway Involvement

Given the prevalence of 1,2,4-triazine derivatives as kinase inhibitors, a plausible, yet hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Caption: Hypothetical inhibition of pro-survival signaling pathways.

Disclaimer: The signaling pathway diagram is a generalized representation of common targets for bioactive 1,2,4-triazine derivatives and is intended for illustrative purposes only. The specific molecular targets and mechanism of action of this compound have not been experimentally determined.

Conclusion

This compound is a molecule of interest within the broader class of biologically active 1,2,4-triazines. This guide has provided its key chemical identifiers and a detailed, plausible synthetic protocol. While its specific biological functions remain to be elucidated, its structural features suggest potential for further investigation in areas such as oncology and infectious diseases. The information presented herein serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.

References

- Synthesis of 6-R-3-(2-Aminophenyl)

- Scheme 1. The heterocyclization of 6-R 1-3-(2-aminophenyl)-1,2,4-triazine-5(2H)-ones. (URL not available)

-

Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

- ChemInform Abstract: New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. (URL not available)

- 1,2,4-triazine derivatives: Synthesis and biological applications - Semantic Scholar. (URL not available)

- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (URL not available)

- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv

-

Arshad, M., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(10), 1000-1015. [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

-

Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

- Synthesis and Biological Activities of 1,2,4-Triazine Deriv

-

Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[7][8][9]triazin-5-ones. Pharmacia. [Link]

- Design, Synthesis and Anticancer Activity of Novel 6-(Aminophenyl)-2,4-bismorpholino-1,3,5-triazine Derivatives Bearing Arylmethylene Hydrazine Moiety. (URL not available)

-

HALOCYCLIZATION OF 3-ALLYLTHIO-5H-[7][8][9]TRIAZINO[5,6-b]INDOLE. (URL not available)

- Safety Data Sheet MAPECRETE SILAN CONCENTR

-

Utility of 6-aza-2-thiothymine in the synthesis of novel[7][8][9]triazolo[4,3-b][7][8][9]triazin-7-one derivatives - Semantic Scholar. (URL not available)

- Silver Salt-Mediated Allylation Reactions Using Allyl Bromides. (URL not available)

- SAFETY DATA SHEET - FUJIFILM Wako. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 4. scirp.org [scirp.org]

- 5. HALOCYCLIZATION OF 3-ALLYLTHIO-5<i>H</i>-[1,2,4]TRIAZINO[5,6-<i>b</i>]INDOLE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility and Stability Profile of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel heterocyclic compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL. Recognizing the critical role these parameters play in early-stage drug development, this document outlines both the theoretical underpinnings and practical, field-proven methodologies for their assessment. As a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The guide details systematic approaches for solubility determination in pharmaceutically relevant solvents and establishes a robust strategy for stability assessment through forced degradation studies, in alignment with international regulatory standards. The ultimate objective is to equip researchers and drug development professionals with the necessary tools to generate a comprehensive, reliable, and submission-ready physicochemical profile of this and structurally related 1,2,4-triazine derivatives.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit bioavailability, while chemical instability can compromise safety, efficacy, and shelf-life.[1][2] The subject of this guide, this compound, possesses a complex molecular architecture, incorporating a 1,2,4-triazine core, an aminophenyl substituent, and a reactive allylthio group. Such a combination of functional groups suggests potential challenges and necessitates a rigorous and systematic evaluation.

This guide is structured to provide not just protocols, but a strategic approach to characterization. We will explore the "why" behind each experimental step, grounding our methodologies in established scientific principles and regulatory expectations.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 353516-57-1 | [3] |

| Molecular Formula | C₁₂H₁₂N₄OS | [3] |

| Molecular Weight | 260.32 g/mol | Calculated |

| Structure | C=CCSC1=NC(=C(C2=CC=CC=C2N)N=N1)O | [3] |

Part I: Comprehensive Solubility Profiling

Solubility is a cornerstone of drug formulation and delivery.[4] For oral dosage forms, a drug must first dissolve in gastrointestinal fluids to be absorbed. Therefore, early and accurate solubility assessment is paramount.[2] We will differentiate between two key types of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate in an aqueous medium. It is a high-throughput screening parameter valuable for early discovery.[2][5]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, crucial for pre-formulation and development.[1][6]

Theoretical Considerations & Solvent Selection

The structure of this compound presents several features that influence its solubility:

-

1,2,4-Triazine Core: A polar, nitrogen-rich heterocycle capable of hydrogen bonding.[7]

-

-OH and -NH₂ Groups: Both are potent hydrogen bond donors and acceptors, enhancing aqueous solubility.

-

Allylthio and Phenyl Groups: These non-polar moieties contribute to hydrophobicity, which may limit aqueous solubility.

-

pH-Dependence: The presence of the basic aminophenyl group and the potentially acidic triazin-ol (or its tautomeric triazin-one) implies that solubility will be highly dependent on the pH of the medium.

The choice of solvents should reflect the intended applications and cover a range of polarities and pH values.

| Solvent/Medium | Rationale for Inclusion |

| Purified Water | Baseline aqueous solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |

| 0.1 N HCl (pH ~1) | Simulates gastric fluid. |

| Simulated Intestinal Fluid (pH ~6.8) | Simulates conditions in the small intestine. |

| Dimethyl Sulfoxide (DMSO) | A common polar aprotic solvent for stock solutions.[4] |

| Ethanol | A common co-solvent in formulations. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive standard for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation at high speed is preferred over filtration, as the compound may adsorb to filter materials, leading to an underestimation of solubility.[1]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.

-

Analysis: Analyze the diluted sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Quantify the concentration against a standard calibration curve.

Data Visualization & Interpretation

A well-structured workflow is essential for reproducible results.

Caption: Predicted Degradation Pathways of the Target Compound.

Experimental Protocols: Forced Degradation Studies

Objective: To intentionally degrade the sample under more severe conditions than accelerated stability testing to understand degradation pathways and validate the analytical method. [8]A target degradation of 5-20% is often ideal to ensure primary degradants are formed without complete destruction of the molecule. [9] General Procedure:

-

Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze immediately via a stability-indicating HPLC method.

-

A control sample, protected from the stress condition, should be analyzed concurrently.

Specific Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl to the drug solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. [8]* Base Hydrolysis: Add 0.1 N NaOH to the drug solution. Store at room temperature or slightly elevated temperature, protected from light. [8]* Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Store at room temperature, protected from light. [8]* Thermal Degradation (Solution): Incubate the drug solution at elevated temperatures (e.g., 70°C).

-

Photostability Testing: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [10]A control sample should be wrapped in aluminum foil to protect it from light. [8]

Analytical Method & Data Interpretation

A validated, stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to resolve the parent peak from all significant degradation products and any impurities. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Data Summary Table (Hypothetical Data for Illustration)

| Stress Condition | Duration | Temp (°C) | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1 N HCl | 24 h | 60 | 8.5 | 2 | 0.78 |

| 0.1 N NaOH | 8 h | 25 | 15.2 | 3 | 0.65, 0.82 |

| 3% H₂O₂ | 4 h | 25 | 21.0 | 2 | 0.91 (Sulfoxide?), 1.15 |

| Thermal | 48 h | 70 | 2.1 | 1 | 0.88 |

| Photolytic | ICH Q1B | 25 | 11.7 | 2 | 0.75, 1.20 |

| Control | 48 h | 25 | < 0.5 | 0 | - |

*RRT = Relative Retention Time

Conclusion and Forward-Looking Strategy

This guide has established a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By employing systematic methodologies such as the shake-flask method for thermodynamic solubility and a full suite of forced degradation studies, researchers can build a detailed physicochemical profile.

The data generated from these studies are not merely descriptive; they are predictive and foundational. Solubility data directly inform the selection of formulation strategies, while the stability profile dictates storage conditions, packaging requirements, and potential in-vivo liabilities. The identification of a significant oxidative degradation pathway for the allylthio group, for instance, would immediately signal the need for antioxidant excipients or oxygen-impermeable packaging. Similarly, pH-dependent solubility will guide the development of either immediate-release or enteric-coated formulations. By adhering to these principles and protocols, drug development professionals can de-risk their candidates early, ensuring a more efficient and successful path to the clinic.

References

-

Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

-

Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Koimur, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]

-

YouTube. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 25(4), 963. Available from: [Link]

-

Valencia, D., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Molecules, 28(6), 2788. Available from: [Link]

-

Pang, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

-

ResearchGate. U.V. spectra of derivatives of 1,3,5-triazine. Available from: [Link]

-

Commandeur, J. N., et al. (2001). Characterization of Thioether Compounds Formed from Alkaline Degradation Products of Enflurane. Anesthesiology, 94(5), 879-887. Available from: [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Available from: [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]

-

Coumes, F., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2026-2038. Available from: [Link]

-

SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

-

Tenny, K., & Hoffman, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available from: [Link]

-

Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. Available from: [Link]

-

BYJU'S. Factors Affecting Solubility. Available from: [Link]

-

Theato, P., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. Available from: [Link]

-

Al-Suhaimi, K. S., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6598. Available from: [Link]

-

Eawag. (2006). Thioacetamide Degradation Pathway. Available from: [Link]

-

Royal Society of Chemistry. (2023). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances, 13(36), 25291-25305. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14(1), 1-25. Available from: [Link]

-

ResearchGate. Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. Available from: [Link]

-

Al-Obaidi, A. S. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 779-791. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Available from: [Link]

-

Anderson, R. F., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences, 103(12), 3976-3983. Available from: [Link]

-

Brown, D. G., et al. (2019). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 62(17), 8238-8255. Available from: [Link]

-

Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. Available from: [Link]

-

Ghaedi, A., et al. (2016). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f]-[1][11][12]triazin-8(7H)-one. Molecules, 21(11), 1548. Available from: [Link]

-

ResearchGate. 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. Available from: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. This compound,353516-57-1-Amadis Chemical [amadischem.com]

- 4. rheolution.com [rheolution.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. database.ich.org [database.ich.org]

- 11. jordilabs.com [jordilabs.com]

- 12. biobostonconsulting.com [biobostonconsulting.com]

The Emergence of Aminophenyl-Substituted Triazines: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The triazine core, a six-membered heterocyclic scaffold, has proven to be a remarkably versatile building block in the development of functionally diverse molecules. Among its numerous derivatives, aminophenyl-substituted triazines have garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and background of these compounds, designed for researchers, scientists, and drug development professionals. We will explore the historical context of their emergence, delve into detailed synthetic methodologies, elucidate key mechanisms of action, analyze structure-activity relationships, and showcase their diverse applications, from potent kinase inhibitors in oncology to high-performance flame retardants. This guide is structured to provide not only a thorough understanding of the subject but also practical insights and detailed protocols to facilitate further research and development in this exciting field.

Historical Context and Discovery

The journey of triazine chemistry began in the 19th century, with the 1,3,5-triazine isomer, or s-triazine, being one of the oldest known organic compounds.[1] Initially, the focus was on the synthesis of compounds like melamine, first synthesized in 1834, which later found large-scale application in the production of resins.[2] The exploration of the biological activities of triazines gained momentum in the mid-20th century, leading to the discovery of their potent herbicidal properties by J.R. Geigy Ltd. in the 1950s.[3] This discovery opened the floodgates for the investigation of triazine derivatives in various life science applications.

The introduction of the aminophenyl substituent to the triazine core marked a significant step forward in the development of triazine-based compounds with tailored biological activities. This structural modification provided a crucial handle for fine-tuning the electronic and steric properties of the molecule, allowing for more specific interactions with biological targets. Early investigations into aminophenyl-substituted triazines explored their potential as antimicrobial and anticancer agents, laying the groundwork for the development of the sophisticated kinase inhibitors and other therapeutic agents we see today.

Synthesis of Aminophenyl-Substituted Triazines: A Step-by-Step Approach

The synthesis of aminophenyl-substituted triazines can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the nature of other functional groups on the triazine ring. A common and versatile approach involves the sequential nucleophilic substitution of chlorine atoms from a cyanuric chloride precursor.[4]

General Synthetic Workflow

The synthesis of a trisubstituted aminophenyl-triazine derivative typically follows a multi-step process, as illustrated in the workflow diagram below. This process allows for the controlled introduction of different amine nucleophiles at specific positions on the triazine ring by carefully managing the reaction temperature.

Caption: Simplified EGFR signaling pathway and the point of inhibition by aminophenyl-substituted triazines.

Other Mechanisms of Action

Beyond kinase inhibition, aminophenyl-substituted triazines have shown potential in modulating other biological pathways. For instance, some triazine derivatives have been investigated as phosphodiesterase 5 (PDE5) inhibitors. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), and its inhibition leads to smooth muscle relaxation and vasodilation. [5][6][7][8]This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension. The aminophenyl-triazine scaffold offers a promising starting point for the design of novel PDE5 inhibitors with improved selectivity and pharmacokinetic profiles.

Structure-Activity Relationships (SAR)

The biological activity of aminophenyl-substituted triazines is highly dependent on the nature and position of substituents on both the triazine core and the aminophenyl ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| Triazine Ring (C4, C6) | Small, flexible amines (e.g., morpholine, piperidine) | Often enhances anticancer activity. | [9] |

| Bulky aromatic groups | Can improve binding affinity to specific targets. | [10] | |

| Aminophenyl Ring (para-position) | Electron-donating groups (e.g., -OCH3) | May increase activity in some anticancer assays. | [11] |

| Electron-withdrawing groups (e.g., -Cl, -Br) | Can enhance potency in certain kinase inhibitors. | [11] | |

| Aminophenyl Ring (meta-position) | Hydroxyl group (-OH) | Crucial for activity in some VEGFR-2 kinase inhibitors. | [10] |

Diverse Applications

The versatility of the aminophenyl-substituted triazine scaffold has led to its exploration in a wide range of applications.

Medicinal Chemistry

-

Anticancer Agents: As discussed, these compounds are potent inhibitors of various kinases, including EGFR, VEGFR-2, and Bruton's tyrosine kinase (BTK), making them promising candidates for cancer therapy. [10][12][13]* Antimicrobial Agents: Certain aminophenyl-substituted triazines have demonstrated activity against a range of bacteria and fungi.

-

Antiviral Agents: The triazine core is present in some antiviral drugs, and research is ongoing to explore the potential of aminophenyl-substituted derivatives in this area.

Materials Science

-

Flame Retardants: Aminophenyl-s-triazine derivatives, particularly those incorporating phosphorus-containing moieties like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), have been developed as highly effective flame retardants for epoxy resins and other polymers. [1][14]These compounds exhibit excellent thermal stability and promote char formation, which helps to insulate the underlying material from the heat source. [1][14]

Flame Retardant Polymer Matrix Loading (%) LOI (%) UL-94 Rating Reference TAT-triDOPO Epoxy Resin 5 34.0 V-0 [1] | TMAT/APP | Polypropylene | 25 | >35 | V-0 | [15]|

Future Perspectives

The field of aminophenyl-substituted triazines continues to evolve, with ongoing research focused on several key areas:

-

Development of More Selective Inhibitors: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. Future research will focus on the design of aminophenyl-substituted triazines with improved selectivity profiles.

-

Exploration of New Biological Targets: The versatility of the triazine scaffold suggests that aminophenyl-substituted derivatives may have activity against a wider range of biological targets than is currently known. High-throughput screening and other drug discovery technologies will be instrumental in identifying new therapeutic opportunities for these compounds.

-

Green Synthesis Methodologies: There is a growing emphasis on the development of more environmentally friendly synthetic methods. Microwave-assisted and ultrasound-assisted synthesis are being explored as greener alternatives to traditional synthetic protocols for aminophenyl-substituted triazines. [4][16]* Advanced Materials Applications: In materials science, the focus will be on developing novel aminophenyl-substituted triazine-based flame retardants with enhanced performance and compatibility with a wider range of polymer matrices.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]

-

ResearchGate. (n.d.). History of the Discovery and Development of Triazine Herbicides. Retrieved from [Link]

-

AIP Publishing. (2024). The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology. Retrieved from [Link]

-

Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[2][17]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433.

-

RSC Publishing. (2018). Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. Retrieved from [Link]

-

RSC Publishing. (2018). Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of aminophenyl-substituted 2,2′-bipyridine ligands by “1,2,4-triazine” methodology. Retrieved from [Link]

-

PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Data for Triazines 3a−e in CH2Cl2 [10−5 M]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship for antiproliferative activity. Retrieved from [Link]

-

AIP Publishing. (n.d.). The Synthesis of Aminophenyl-Substituted 2,2′-Bipyridine Ligands by “1,2,4-Triazine” Methodology. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1964). Aminophenyl-1,2,4-triazines and analogues and their orientation by proton magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemical Research in Chinese Universities. (2014). Design, Synthesis and Anticancer Activity of Novel 6-(Aminophenyl)-2,4-bismorpholino-1,3,5-triazine Derivatives Bearing Arylmethylene Hydrazine Moiety. Retrieved from [Link]

-

(n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

-

National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

-

(n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Retrieved from [Link]

-

PubMed Central. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

-

ResearchGate. (2025). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and SAR of pyrrolo[2,1-f]t[2][17]riazin-4-amines as potent and selective PI3Kδ inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

-

Semantic Scholar. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

-

Wikipedia. (n.d.). PDE5 inhibitor. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Retrieved from [Link]

-

Pharmacy Education. (n.d.). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. Retrieved from [Link]

-

(2025). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Retrieved from [Link]

-

Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). One-spot synthesis of a benzene-rich triazine-based hyperbranched charring agent and its efficient intumescent flame retardant performance for thermoplastic polyester elastomer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PDE5 Inhibitors. Retrieved from [Link]

-

MDPI. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Retrieved from [Link]

Sources

- 1. Synthesis and application of aminophenyl- s -triazine derivatives as potential flame retardants in the modification of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07450J [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 6. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. soc.chim.it [soc.chim.it]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Quantum chemical calculations for 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL.

An In-Depth Technical Guide to the Quantum Chemical and In-Silico Analysis of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

Executive Summary

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide presents a comprehensive, prospective computational analysis of a novel derivative, this compound. As a Senior Application Scientist, the objective is to establish a complete in-silico profile of this molecule, providing foundational data to guide its future synthesis and experimental validation. By integrating Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, we can elucidate its structural characteristics, electronic properties, potential biological targets, and drug-likeness. This proactive computational approach is pivotal in modern drug discovery, enabling a rational, cost-effective, and accelerated pathway from molecular concept to potential therapeutic agent.

Introduction: The Strategic Value of 1,2,4-Triazines and Computational Chemistry

Nitrogen-containing heterocycles are fundamental to the design of new pharmaceuticals, and the 1,2,4-triazine ring system is particularly significant for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific molecule of interest, this compound, combines several key pharmacophores: the 1,2,4-triazine core, a flexible allylthio group, a reactive aminophenyl moiety, and a hydroxyl group capable of tautomerism. This structural complexity suggests a high potential for specific and potent interactions with biological macromolecules.

To unlock this potential, a robust theoretical investigation is indispensable. Quantum chemical calculations serve as a "computational microscope," allowing us to visualize and quantify molecular properties that are difficult or impossible to measure experimentally. This guide details a multi-pillar computational strategy:

-

Density Functional Theory (DFT): To determine the molecule's most stable 3D structure and understand its intrinsic electronic landscape and reactivity.[4]

-

Molecular Docking: To screen for potential protein targets and predict the specific binding interactions that may drive its biological activity.[5]

-

ADMET Profiling: To evaluate its drug-likeness and predict its pharmacokinetic and toxicological profile, crucial for assessing its viability as a therapeutic candidate.[6]

This integrated workflow provides a holistic, data-driven foundation for subsequent experimental research.

Part 1: Quantum Chemical Characterization via Density Functional Theory (DFT)

Causality of Method Selection: The primary goal of this section is to understand the molecule's intrinsic properties. Density Functional Theory (DFT) is the method of choice due to its exceptional balance of computational accuracy and efficiency for medium-sized organic molecules.[7] Specifically, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of diverse molecular systems.[8] This is paired with the 6-31G(d,p) basis set, which provides sufficient flexibility to describe electron distribution, including polarization effects, essential for a molecule with multiple heteroatoms and potential for intramolecular hydrogen bonding.[7]

Workflow for DFT Analysis

Caption: Workflow for DFT-based quantum chemical analysis.

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Preparation: Draw the 2D structure of this compound using a molecular editor (e.g., ChemDraw) and convert it to a 3D format.

-

Input File Generation: Create an input file for a quantum chemistry software package (e.g., Gaussian, NWChem).[8]

-

Calculation Specification:

-

Define the calculation type as Opt (Optimization) followed by Freq (Frequency).

-

Specify the method: B3LYP.

-

Specify the basis set: 6-31G(d,p).

-

Define the molecular charge (0) and spin multiplicity (singlet).

-

-

Execution: Submit the calculation to a high-performance computing resource.

-

Validation: Upon completion, verify that the optimization converged. Critically, analyze the frequency calculation results. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.

Experimental Protocol 2: Frontier Molecular Orbital (FMO) Analysis

-

Input: Use the optimized geometry obtained from Protocol 1.

-

Calculation Specification: Perform a single-point energy calculation using the same level of theory (B3LYP/6-31G(d,p)). Request the generation of molecular orbitals.

-

Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

-

Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO. This value is a critical indicator of the molecule's kinetic stability and chemical reactivity.[9]

Experimental Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

-

Input: Use the optimized geometry from Protocol 1.

-

Calculation Specification: Perform a single-point energy calculation (B3LYP/6-31G(d,p)) and request the generation of the electrostatic potential mapped onto the electron density surface.

-

Visualization: Use visualization software (e.g., GaussView, Avogadro) to render the MEP surface. The surface is color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Anticipated DFT Data Summary

| Parameter | Anticipated Value/Observation | Significance |

| Optimized Geometry | Non-planar structure due to the allyl and aminophenyl groups. | Dictates steric interactions and binding pocket complementarity. |

| HOMO Energy | Relatively high (e.g., -5 to -7 eV) | Indicates the ability to donate electrons; related to antioxidant potential. |

| LUMO Energy | Relatively low (e.g., -1 to -3 eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Moderate (e.g., 3 to 5 eV) | A smaller gap suggests higher reactivity and polarizability.[9] |

| MEP Map | Negative potential (red) near the triazine nitrogens and hydroxyl oxygen. Positive potential (blue) near the amine hydrogens. | Reveals sites for hydrogen bonding and other non-covalent interactions. |

Part 2: Probing Biological Activity with Molecular Docking

Causality of Method Selection: With no known biological target for this specific molecule, an exploratory molecular docking study is a powerful hypothesis-generating tool. It allows us to screen the molecule against the active sites of various proteins implicated in disease, predicting both the feasibility and mode of binding.[5][10] Based on the activities of other triazine derivatives, we select two high-impact targets for this prospective study:

-

E. coli DNA Gyrase B (PDB ID: 4KTN): A validated target for antibacterial agents. Many nitrogen heterocycles function by inhibiting this enzyme.[2]

-

VEGFR-2 Kinase (PDB ID: 4AGD): A key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a critical process in cancer growth. Inhibition of VEGFR-2 is a major strategy in anticancer drug development.[11]

Workflow for Molecular Docking

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol 4: Molecular Docking

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of this compound as the input.

-

Using software like AutoDockTools, calculate Gasteiger charges and define the active rotatable bonds. Save the file in the required format (e.g., PDBQT).

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., 4KTN) from the Protein Data Bank.

-

Remove all non-essential components like water molecules, co-factors, and the original co-crystallized ligand.

-

Add polar hydrogen atoms and assign Kollman charges. Save the prepared receptor file.

-

-

Grid Box Definition:

-

Identify the active site of the enzyme, typically where the original ligand was bound.

-

Define a 3D grid box that encompasses this entire active site, providing enough space for the ligand to move and rotate freely.

-

-

Docking Execution:

-

Use a docking program like AutoDock Vina. Provide the prepared ligand, receptor, and grid configuration files as input.

-

Set the exhaustiveness parameter (e.g., 8 or higher) to ensure a thorough search of the conformational space.

-

-

Results Analysis:

-

The program will output several possible binding poses, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

-

Visualize the top-ranked pose using a molecular modeling program (e.g., PyMOL, Discovery Studio) to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with the amino acid residues of the active site.

-

Anticipated Docking Data Summary

| Target Protein | PDB ID | Anticipated Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

| E. coli DNA Gyrase B | 4KTN | -7.0 to -9.0 | Asp73, Gly77, Ile78 (H-bonding with triazine/hydroxyl) |

| VEGFR-2 Kinase | 4AGD | -7.5 to -9.5 | Cys919, Asp1046, Glu885 (H-bonding with the hinge region) |

Part 3: In-Silico Assessment of Drug-Likeness and ADMET Profile

Causality of Method Selection: A molecule with high potency is useless if it cannot reach its target in the body or is toxic. ADMET profiling is a critical, cost-saving step in early-stage drug discovery.[6] Web-based platforms like SwissADME provide rapid, reliable predictions of physicochemical properties, pharmacokinetics, and drug-likeness based on established models and rules, such as Lipinski's Rule of Five. This allows for the early identification of potential liabilities that might doom a compound in later developmental stages.

Logical Flow for ADMET Assessment

Caption: Decision-making workflow based on in-silico ADMET profiling.

Experimental Protocol 5: ADMET Prediction

-

Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: C=CCSC1=NC(=C(C2=CC=CC=C2N)N=N1)O.[12]

-

Web Server Access: Navigate to a free ADMET prediction web server, such as SwissADME.

-

Execution: Paste the SMILES string into the input box and execute the analysis.

-

Data Collation: Systematically collect the predicted data from the output page, focusing on the following key areas:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

-

Drug-Likeness: Check for violations of Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).

-

Pharmacokinetics: Predicted Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

-

Medicinal Chemistry: Check for any PAINS (Pan-Assay Interference Compounds) alerts, which flag substructures known to cause non-specific assay results.

-

Anticipated ADMET Data Summary

| Property | Rule/Metric | Predicted Value | Outcome |

| Molecular Weight | Lipinski: ≤ 500 Da | ~276.3 g/mol | Pass |

| LogP (Lipophilicity) | Lipinski: ≤ 5 | ~2.0 - 2.5 | Pass |